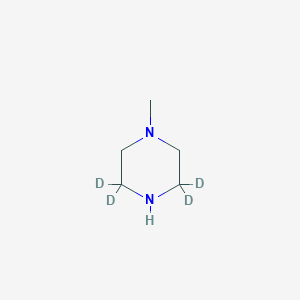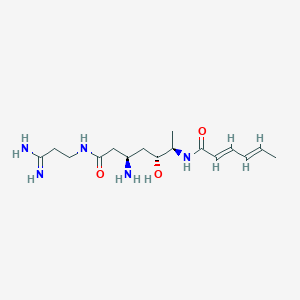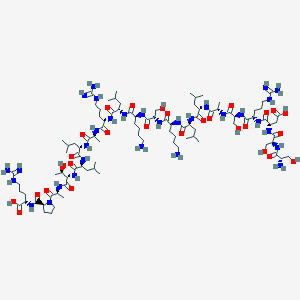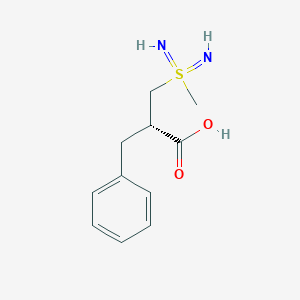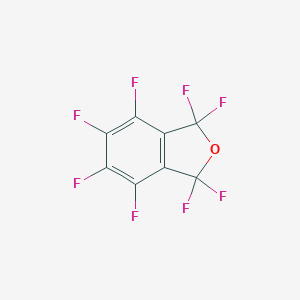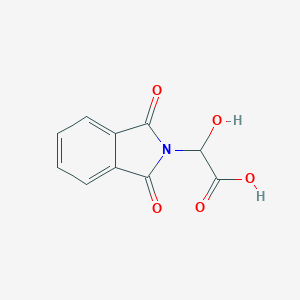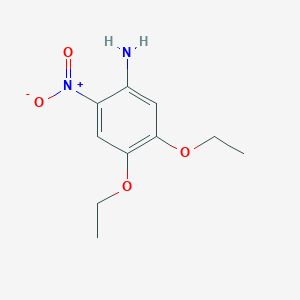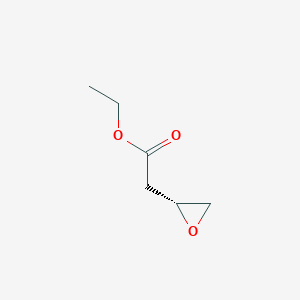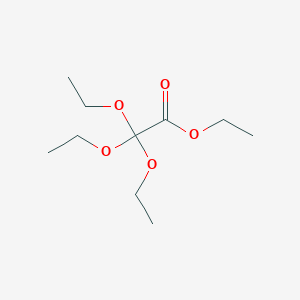
2-Fluoro-3,5-dimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-3,5-dimethylpyridine and related fluorinated pyridines often involves palladium-catalyzed reactions or nucleophilic aromatic substitution processes. One approach for synthesizing fluorinated pyridines includes a "minimalist" radiofluorination followed by a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate, achieving yields of 8-85% (Pauton et al., 2019). Another method involves a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of polysubstituted and fused pyridines (Song et al., 2016).
Scientific Research Applications
Radioligand Development for Imaging : 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a derivative of 2-Fluoro-3,5-dimethylpyridine, has been synthesized and identified as a potent radioligand. It is used for in vivo imaging of central nicotinic acetylcholine receptors. This compound demonstrates subnanomolar potency, highlighting its effectiveness in neuroimaging studies (Dollé et al., 1998).
Fluorescent Chemosensor for Metal Ions : New fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione structure, which is related to 2-Fluoro-3,5-dimethylpyridine, have been developed for high selectivity sensing of Fe3+/Fe2+ cations. These compounds act as "turn-off" chemosensors for these ions, indicating potential applications in metal ion detection and analysis (Maity et al., 2018).
Fluorophore Incorporation in Proteins : A strategy for selectively incorporating a low-molecular-weight fluorophore into proteins has been presented. This approach enables studies of protein structure and function in both prokaryotic and eukaryotic organisms, offering insights into biological processes (Summerer et al., 2006).
Synthesis of Fluoropyridinyl-Containing Compounds : The synthesis and hydrolysis of fluoropyridinyl-containing chlorosilanes have been explored. These compounds can be hydrolyzed to stable crystalline solids, suggesting their potential applications in pharmaceuticals and biotechnology (Zeldin & Xu, 1987).
NMR pH Indicator : 4-(fluoromethyl)-2,6-dimethylpyridine, closely related to 2-Fluoro-3,5-dimethylpyridine, has been identified as a suitable 19F NMR pH indicator. It possesses a large chemical shift to pH change, an appropriate pKa value, and good water solubility, making it useful in chemical and biochemical analyses (Amrollahi, 2014).
Future Directions
Fluoropyridines, including “2-Fluoro-3,5-dimethylpyridine”, have potential applications in various biological fields. For instance, F 18 substituted pyridines are of special interest as potential imaging agents for various biological applications . Furthermore, the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
properties
IUPAC Name |
2-fluoro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDJWROWEHMDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548563 | |
| Record name | 2-Fluoro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,5-dimethylpyridine | |
CAS RN |
111887-71-9 | |
| Record name | 2-Fluoro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



